Scientific Field: Organic Chemistry
Summary of the Application: 5,5-Dibromobarbituric acid is used in the synthesis of a condensed pteridine system. Pteridines are a class of heterocyclic compounds that play a crucial role in many biological processes.
Methods of Application or Experimental Procedures: The synthesis involves a condensation reaction between 5,5-Dibromobarbituric acid and 4,5-diamino-pyrimidines in the presence of pyridine. The exact technical details and parameters of this reaction may vary depending on the specific conditions and reactants used.
Results or Outcomes: The outcome of this reaction is a condensed pteridine system. The exact structure and properties of the resulting compound would depend on the specific 4,5-diamino-pyrimidine used in the reaction.
5,5-Dibromobarbituric acid is a white crystalline solid []. There is no known natural origin for this specific compound, and it's synthesized in laboratories for research purposes []. While barbituric acid derivatives have a history of medicinal use as sedatives and hypnotics, 5,5-Dibromobarbituric acid itself lacks documented historical significance in scientific research.
The molecule consists of a six-membered pyrimidine ring containing two bromine atoms at the 5th positions, two carbonyl groups (C=O), a carbon atom, and two nitrogens with one hydrogen each (see Figure 1). The presence of the two bromine atoms distinguishes it from barbituric acid, which has hydrogen atoms at those positions [].
Barbituric acid can react with alcohols in an acidic condensation reaction to form esters. An example is the reaction with ethanol to form ethylbarbituric acid []:
C₄H₄N₂O₃ (barbituric acid) + C₂H₅OH (ethanol) -> C₆H₈N₂O₄ (ethylbarbituric acid) + H₂O (water)
There is no documented research on a specific mechanism of action for 5,5-Dibromobarbituric acid. However, the parent compound, barbituric acid, acts as a central nervous system depressant by affecting neurotransmitters like GABA []. Due to structural similarities, 5,5-Dibromobarbituric acid might possess similar properties, but this remains unconfirmed and requires further investigation.
Information on specific hazards associated with 5,5-Dibromobarbituric acid is limited. However, as a barbituric acid derivative, it's likely to exhibit similar toxicity profiles. Barbituric acids can be toxic upon ingestion, causing drowsiness, respiratory depression, and potentially coma or death in high doses [].
Corrosive